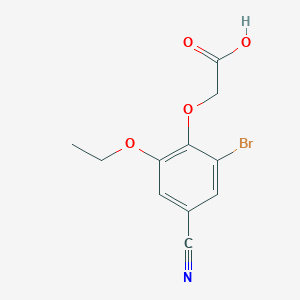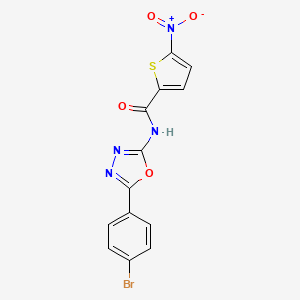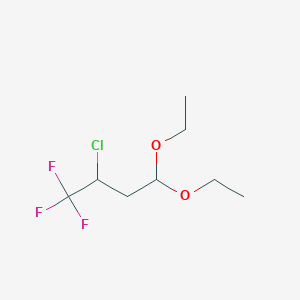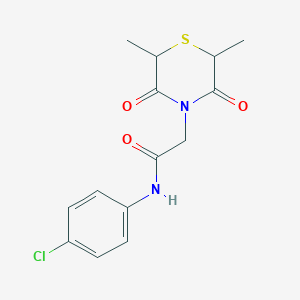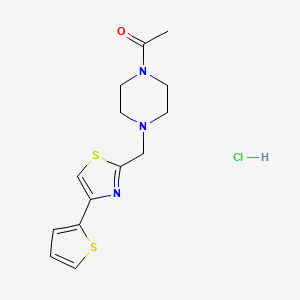
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMMPAA and is synthesized through a complex process that involves several steps. The synthesis method of CMMPAA is crucial to produce the compound in high purity and yield.
Wirkmechanismus
The mechanism of action of CMMPAA is not fully understood yet, but it has been found to act as an inhibitor of enzymes, including proteases and kinases. It is believed that CMMPAA binds to the active site of enzymes and prevents them from functioning properly, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
CMMPAA has been found to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction in cell proliferation, and induction of apoptosis. Moreover, CMMPAA has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMMPAA in lab experiments include its potent inhibitory activity towards enzymes, its ability to act as a precursor for the synthesis of various materials, and its potential applications in drug discovery and agriculture. However, the limitations of using CMMPAA in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on CMMPAA, including the development of more efficient and sustainable synthesis methods, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in various fields, including drug discovery, materials science, and agriculture. Moreover, the development of CMMPAA derivatives with improved properties and reduced toxicity is also an area of future research.
Synthesemethoden
The synthesis of CMMPAA involves several steps, including the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then reacted with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with cyanide ion to form N-(cyanomethyl)-3-methylphenoxyacetamide, which is further reacted with acetic anhydride to form N-(cyanomethyl)-2-(3-methylphenoxy)acetamide or CMMPAA.
Wissenschaftliche Forschungsanwendungen
CMMPAA has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and agriculture. It has been found that CMMPAA can act as a potent inhibitor of enzymes, which makes it a potential candidate for drug discovery. Moreover, CMMPAA has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In agriculture, CMMPAA has been found to have herbicidal properties, which makes it a potential candidate for weed control.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9-3-2-4-10(7-9)15-8-11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDCBNVHPLLOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)


![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
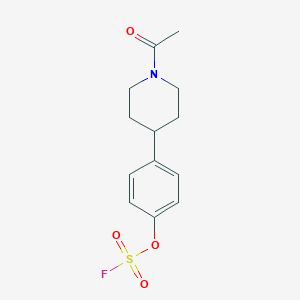
![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

